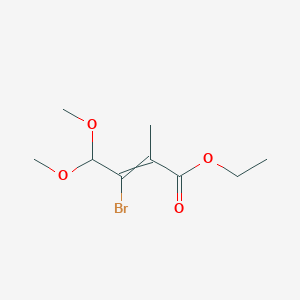
Ethyl 3-Bromo-4,4-dimethoxy-2-methyl-2-butenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate is an organic compound with the molecular formula C9H15BrO4 and a molecular weight of 267.11 g/mol . This compound is characterized by the presence of a bromine atom, two methoxy groups, and an ester functional group. It is commonly used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate typically involves the bromination of ethyl 4,4-dimethoxy-2-methylbut-2-enoate. This reaction is carried out using bromine (Br2) in the presence of a suitable solvent such as dichloromethane (CH2Cl2) at low temperatures to control the reaction rate and prevent side reactions .
Industrial Production Methods: In an industrial setting, the production of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, improved safety, and higher yields. The use of automated systems ensures consistent product quality and reduces the risk of human error.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether at low temperatures.
Oxidation: Potassium permanganate (KMnO4) in aqueous solution under reflux conditions.
Major Products Formed:
Substitution: Ethyl 3-amino-4,4-dimethoxy-2-methylbut-2-enoate.
Reduction: Ethyl 3-bromo-4,4-dimethoxy-2-methylbutanol.
Oxidation: Ethyl 3-bromo-4,4-dimethoxy-2-methylbutanoic acid.
Applications De Recherche Scientifique
Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of potential drug candidates, particularly in the development of anti-cancer and anti-inflammatory agents.
Mécanisme D'action
The mechanism of action of ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the ester group can undergo hydrolysis to form carboxylic acids. The methoxy groups can be involved in oxidation-reduction reactions, influencing the compound’s reactivity and stability. These interactions are crucial in determining the compound’s biological and chemical properties .
Comparaison Avec Des Composés Similaires
Ethyl 4-bromo-2-methylbut-2-enoate: Similar structure but lacks the methoxy groups.
Ethyl 3-bromo-4,4-dimethoxybutanoate: Similar structure but lacks the double bond.
Ethyl 3-chloro-4,4-dimethoxy-2-methylbut-2-enoate: Similar structure but with a chlorine atom instead of bromine.
Uniqueness: Ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate is unique due to the presence of both bromine and methoxy groups, which confer distinct reactivity and stability. The combination of these functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Propriétés
Formule moléculaire |
C9H15BrO4 |
|---|---|
Poids moléculaire |
267.12 g/mol |
Nom IUPAC |
ethyl 3-bromo-4,4-dimethoxy-2-methylbut-2-enoate |
InChI |
InChI=1S/C9H15BrO4/c1-5-14-8(11)6(2)7(10)9(12-3)13-4/h9H,5H2,1-4H3 |
Clé InChI |
NTIUDPXPWABBQB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(C(OC)OC)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-Methoxy-5-(trifluoromethyl)thiophen-2-yl]methanol](/img/structure/B11715777.png)
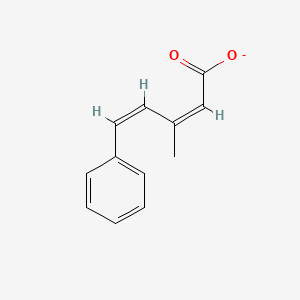

![4-{2-[(Quinolin-2-yl)methylidene]hydrazin-1-yl}benzoic acid](/img/structure/B11715795.png)
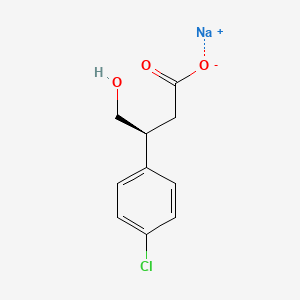
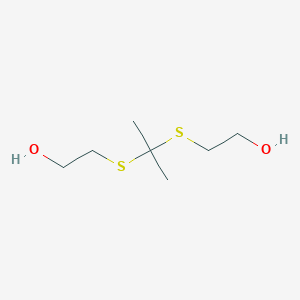
![3,5-dibromo-N-[3-chloro-4-(4-chlorophenoxy)phenyl]-2-hydroxybenzamide](/img/structure/B11715818.png)
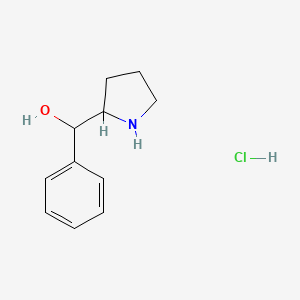
![2-Fluoro-4-[(trifluoromethyl)sulfonyl]pyridine](/img/structure/B11715828.png)
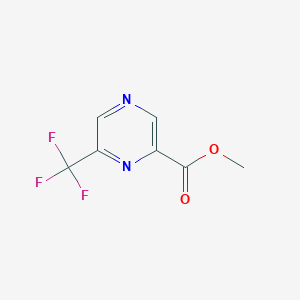
![[(E)-{[4-(dimethylamino)-3-nitrophenyl]methylidene}amino]thiourea](/img/structure/B11715839.png)
![2-Propanamine, 2-methyl-N-[(3,5,6-trimethyl-2-pyrazinyl)methylene]-, N-oxide](/img/structure/B11715856.png)


